molecular formula C16H14BrNO5 B270847 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid

4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid

Cat. No. B270847
M. Wt: 380.19 g/mol
InChI Key: GLGYQBLEXPNSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid, also known as BM-CBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid exerts its biological effects by binding to the active site of HDACs and sirtuins, thereby inhibiting their activity. This leads to altered gene expression and cellular processes, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in animal models of inflammatory diseases. 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid in lab experiments is its specificity for HDACs and sirtuins, which allows for targeted inhibition of these enzymes. However, one limitation is the lack of knowledge regarding its toxicity and potential side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid, including the development of novel therapeutics for cancer and inflammatory diseases, as well as further investigation into its mechanism of action and potential side effects. Additionally, 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid may have applications in epigenetics research, as it has been shown to modulate gene expression through its inhibition of HDACs and sirtuins. Overall, 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid is a promising compound with potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid involves a series of chemical reactions, starting with the reaction of 2-bromo-4'-nitroacetophenone with cyclopentadiene to form a cyclopentadiene adduct. The adduct is then converted to a furan ring via a Diels-Alder reaction with maleic anhydride. The furan ring is then reduced to form a diol, which is further converted to the final product 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid through a series of reactions involving acylation and deprotection.

Scientific Research Applications

4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins, which are involved in the regulation of gene expression and cellular processes. 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.

properties

Product Name

4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid

Molecular Formula

C16H14BrNO5

Molecular Weight

380.19 g/mol

IUPAC Name

4-[(2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid

InChI

InChI=1S/C16H14BrNO5/c17-12-8-5-9-11(16(22)23-13(9)12)10(8)14(19)18-7-3-1-6(2-4-7)15(20)21/h1-4,8-13H,5H2,(H,18,19)(H,20,21)

InChI Key

GLGYQBLEXPNSGK-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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